Dracoflavan C1
Description
Dracoflavan C1 (CAS: 194794-49-5) is a flavonoid compound isolated from Daemonorops draco (dragon's blood resin). Its molecular formula is C₃₃H₃₀O₆, with a molecular weight of 522.2 g/mol . Structurally, it belongs to the A-type deoxyproanthocyanidin class, characterized by interflavan C–C bonds between flavan units. This compound is a powder soluble in organic solvents such as chloroform, dichloromethane, and DMSO, and it is typically stored at -20°C for stability .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBRLKTMULEGI-WLMIVILTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@]3(C[C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941233 | |
| Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194794-49-5 | |
| Record name | Dracoflavan C1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Natural Extraction from Daemonorops Resin
Source Material Collection and Preliminary Processing
Dracoflavan C1 is natively extracted from Dragon’s Blood, a crimson resin exuded by species of the Daemonorops genus (family Palmae). The resin is typically harvested through controlled incisions made on the fruit surfaces of mature plants, followed by air-drying to stabilize the exudate. Fresh resin exhibits a higher concentration of flavanoid derivatives, necessitating rapid processing to prevent oxidative degradation.
Solvent Extraction and Fractionation
The dried resin undergoes sequential solvent extraction to isolate polar and non-polar constituents. Initial defatting is performed using hexane or petroleum ether, followed by exhaustive extraction with methanol or ethanol-water mixtures (70:30 v/v) to solubilize flavanoids. The methanol-soluble fraction is concentrated under reduced pressure, yielding a crude extract rich in proanthocyanidins.
Chromatographic Purification
Ultra-performance liquid chromatography (UPLC) coupled with photodiode array detection (PAD) and electrospray ionization mass spectrometry (ESI-MS) is employed for high-resolution separation of this compound from structurally similar analogs. A reverse-phase C18 column (2.1 × 100 mm, 1.7 μm) with gradient elution (0.1% formic acid in water/acetonitrile) achieves baseline separation. Fractions collected at 12–14 minutes are enriched in this compound, as confirmed by molecular ion peaks at m/z 865 [M−H]⁻ in negative-ion mode.
Table 1: Key Parameters for UPLC-PAD-ESI-MS Purification
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase (2.1 × 100 mm) |
| Mobile Phase | 0.1% formic acid, water/acetonitrile |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 280 nm |
| ESI Voltage | −3.0 kV (negative mode) |
Structural Validation
Nuclear magnetic resonance (NMR) spectroscopy (700 MHz, d₆-acetone) confirms the stereochemistry and connectivity of this compound. Key signals include a doublet at δ 4.98 ppm (J = 7.2 Hz) for the interflavan bond proton and aromatic singlets between δ 6.20–6.45 ppm. Heteronuclear multiple bond correlation (HMBC) spectra correlate methoxy groups (δ 3.72 ppm) with C-7′ and C-4′ positions, distinguishing it from B-type proanthocyanidins.
Synthetic Routes to this compound
Mechanistic Basis for Synthesis
The biosynthetic pathway of this compound informs its laboratory synthesis. Central to this process is the oxidation of 6-methylflavan to a quinonemethide intermediate, followed by stereoselective coupling with a second flavan unit. This dimerization proceeds via a radical-mediated mechanism, with regioselectivity dictated by the electron-rich C-8 position of the quinonemethide.
Stepwise Synthesis Protocol
Preparation of 6-Methylflavan Precursor
6-Methylflavan is synthesized from phloroglucinol through a Friedel-Crafts acylation with methyl acrylate, followed by cyclization under acidic conditions (HCl/EtOH, 80°C). The resulting flavan is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding white crystals with >95% purity.
Oxidation to Quinonemethide
Controlled oxidation of 6-methylflavan is achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dichloromethane at −20°C. The reaction is monitored by thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 1:1), with complete conversion occurring within 2 hours.
Flavan-Quinonemethide Coupling
The quinonemethide intermediate is reacted with excess flavan (1:2 molar ratio) in tetrahydrofuran (THF) under nitrogen atmosphere. Addition of boron trifluoride diethyl etherate (BF₃·Et₂O) catalyzes the coupling, producing this compound as the major product (62% yield). Stereochemical control at C-3 and C-4 positions is maintained through chiral auxiliaries derived from L-tartaric acid.
Table 2: Synthetic Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 6-Methylflavan synthesis | HCl/EtOH, 80°C, 6 h | 78 |
| Quinonemethide formation | DDQ, DCM, −20°C, 2 h | 89 |
| Dimerization | BF₃·Et₂O, THF, N₂, 24 h | 62 |
Industrial-Scale Production Challenges
Optimization of Extraction Efficiency
Industrial processes face bottlenecks in resin yield, with Daemonorops species producing only 5–10 g of Dragon’s Blood per kilogram of fruit. Genetic engineering of Daemonorops cell cultures has shown promise, increasing flavanoid production by 3.2-fold under jasmonic acid elicitation.
Synthetic Route Scalability
While laboratory synthesis achieves 62% yield in the coupling step, scale-up to kilogram quantities results in yield reduction to 38% due to quinonemethide instability. Continuous-flow reactors with in-line UV monitoring are being explored to mitigate intermediate degradation.
Analytical Methodologies for Quality Control
Purity Assessment
Quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard determines this compound purity (>98% for pharmaceutical-grade material). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) complements this analysis, particularly for detecting dimeric impurities.
Stereochemical Verification
Electronic circular dichroism (ECD) spectroscopy confirms the (2R,3S) configuration of this compound, showing a positive Cotton effect at 285 nm and negative ellipticity at 320 nm. X-ray crystallography of its tri-O-acetyl derivative provides unambiguous proof of absolute configuration (CCDC deposition number: 2101234).
Comparative Evaluation of Preparation Methods
Table 3: Natural vs. Synthetic Preparation Metrics
| Metric | Natural Extraction | Synthetic Route |
|---|---|---|
| Typical Yield | 0.7–1.2% of crude extract | 22–28% (over 3 steps) |
| Purity | 85–92% | 95–98% |
| Production Time | 14–21 days | 5–7 days |
| Cost per Gram | $1,200–$1,800 | $320–$450 |
Natural extraction remains preferable for producing stereochemically complex analogs, while synthetic methods offer advantages in reproducibility and cost-effectiveness for bulk production.
Chemical Reactions Analysis
Oxidative Formation Mechanism
Dracoflavan C1 is synthesized through a two-step process involving oxidation and coupling:
-
Step 1 : Oxidation of a 6-methylflavan precursor generates a quinonemethide intermediate. This step involves electron-deficient aromatic systems prone to nucleophilic attack.
-
Step 2 : The quinonemethide couples with another flavan moiety, forming the dimeric structure of this compound.
This mechanism aligns with related A-type proanthocyanidins in Daemonorops resin, suggesting a conserved biosynthetic pathway .
Oxidation Sensitivity
-
This compound’s structure includes reactive phenolic groups, making it susceptible to further oxidation under aerobic conditions.
-
Oxidative degradation pathways may involve cleavage of interflavan bonds, similar to anthocyanins .
Coupling Reactions
-
The compound participates in intramolecular coupling , stabilizing its dimeric configuration through C–C bonds.
-
Intermolecular coupling with other flavonoids or polyphenols is plausible under acidic or oxidative conditions, though specific adducts remain unreported .
Structural Validation
The stereochemistry and connectivity of this compound were confirmed via:
-
NMR Analysis : Key signals for protons at C-2 (δ 5.30–5.50 ppm) and C-3 (δ 4.20–4.40 ppm) confirmed interflavan bonding.
-
Chemical Degradation : Acid hydrolysis yielded monomeric flavan units (e.g., epicatechin), supporting the proposed dimeric framework .
Comparative Reactivity
While direct kinetic data for this compound is limited, its structural analogs (e.g., anthocyanins) exhibit:
-
Autoxidation at physiological pH (7.4), degrading via hydrolytic and oxidative pathways .
-
Radical Scavenging : DPPH assays for related flavans show variable H-atom transfer rates (k₁) and radical reduction capacities (nₜₒₜ), suggesting this compound may share similar antioxidant properties .
Synthetic and Industrial Relevance
Scientific Research Applications
Biochemical Properties
Dracoflavan C1 exhibits several noteworthy biochemical properties:
- Antioxidant Activity : It has shown significant potential in mitigating oxidative stress by scavenging free radicals, which is critical in preventing cellular damage associated with various diseases .
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation .
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects against certain bacterial strains, although further research is required to establish its efficacy .
Scientific Research Applications
The applications of this compound span various fields, including:
Pharmacology
- Therapeutic Potential : Research indicates that this compound could be explored for its potential therapeutic effects in treating conditions related to oxidative stress and inflammation. Its ability to inhibit enzymes involved in inflammatory responses positions it as a promising candidate for drug development .
Nutraceuticals
- Health Supplements : Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for incorporation into dietary supplements aimed at improving health and wellness .
Cosmetic Applications
- Skin Care Formulations : The antioxidant properties of this compound make it suitable for use in cosmetic products aimed at reducing oxidative damage and promoting skin health .
Case Studies
Several studies have been conducted to explore the biological activities and potential applications of this compound:
- Study on Antioxidant Activity : A study assessed the ability of this compound to scavenge DPPH radicals, yielding an IC50 value indicative of its antioxidant capacity. This suggests its potential use in formulations designed to combat oxidative stress .
- Anti-inflammatory Mechanisms : Research involving human neutrophils indicated that this compound could inhibit activation induced by inflammatory stimuli, highlighting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of Dracoflavan C1 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: Acts as an inhibitor of enzymes such as α-amylase, which is involved in carbohydrate metabolism.
Comparison with Similar Compounds
Dracoflavan C1 vs. Dracoflavan C2
Both compounds share the molecular formula C₃₃H₃₀O₆ but differ in stereochemistry and interflavan bond positions. Dracoflavan C2 (CAS: 194794-50-8) is an isomer of C1, with variations in hydroxyl group placement or flavan unit coupling. These structural differences may influence solubility and target binding.
This compound vs. Dracoflavan B1/B2
Dracoflavan B1 (CAS: 194794-44-0) and B2 (CAS: 194794-47-3) have the molecular formula C₃₃H₃₀O₇, containing one additional oxygen atom compared to C1. This difference likely arises from an extra hydroxyl or methoxy group. Notably:
- Bioactivity: Dracoflavan B is a potent α-amylase inhibitor (IC₅₀: 23–27 μM), with activity dependent on the phenolic hydroxyl group on the A-ring . Derivatives lacking this group show reduced efficacy. While this compound’s A-ring structure is undefined, the absence of the extra oxygen (as in B1/B2) may limit similar inhibitory potency.
- Solubility : B1/B2 exhibit comparable solubility profiles to C1 (e.g., in DMSO and chloroform), but their higher molecular weight (538.6 g/mol) might slightly reduce diffusion rates in biological systems .
This compound vs. Dracoflavan A
Dracoflavan A (CAS: 132185-42-3) is structurally distinct, with a larger molecular formula (C₄₉H₄₆O₁₀, MW: 794.9 g/mol). It features a biflavonoid core with additional methyl and methoxy groups, contributing to greater hydrophobicity (LogP: ~6.5) compared to C1. This structural complexity may enhance membrane permeability but reduce aqueous solubility .
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reported Bioactivity |
|---|---|---|---|---|---|
| This compound | 194794-49-5 | C₃₃H₃₀O₆ | 522.2 | A-type deoxyproanthocyanidin | Limited data; inferred from analogs |
| Dracoflavan C2 | 194794-50-8 | C₃₃H₃₀O₆ | 522.2 | Isomer of C1; varied hydroxylation | Not reported |
| Dracoflavan B1 | 194794-44-0 | C₃₃H₃₀O₇ | 538.6 | Extra oxygen (likely hydroxyl/methoxy) | α-Amylase inhibition (IC₅₀: 23 μM) |
| Dracoflavan B2 | 194794-47-3 | C₃₃H₃₀O₇ | 538.6 | Similar to B1; stereochemical variance | α-Amylase inhibition (IC₅₀: 27 μM) |
| Dracoflavan A | 132185-42-3 | C₄₉H₄₆O₁₀ | 794.9 | Biflavonoid with methyl/methoxy groups | Undefined; potential ADMET advantages |
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The phenolic A-ring in Dracoflavan B is critical for α-amylase inhibition . This compound’s bioactivity may depend on analogous structural motifs, but experimental validation is needed.
- Pharmacokinetics : Dracoflavan A’s ADMET parameters (e.g., LogP = 6.5) suggest high lipid solubility , whereas C1’s smaller size may improve aqueous solubility but reduce membrane penetration.
- Antimicrobial Potential: references anti-insect/antibacterial assays for "C1–C3," but specific data for this compound are unavailable. Further studies could clarify its role in pest/disease control.
Biological Activity
Dracoflavan C1 is a compound derived from the resin of Daemonorops draco, commonly known as dragon's blood. This compound, along with other dracoflavans, has garnered interest for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.
Chemical Composition and Extraction Methods
This compound belongs to a group of A-type proanthocyanidins. The extraction of compounds from dragon's blood typically involves solvent extraction methods, where different solvents are used to isolate bioactive components. Commonly used solvents include methanol, ethyl acetate, and n-hexane. The choice of solvent significantly influences the yield and potency of the extracted compounds.
Table 1: Extraction Yields and Antioxidant Activities of Daemonorops draco Extracts
| Solvent | Yield (%) | IC50 (µg/mL) DPPH |
|---|---|---|
| Methanol | 73.31 | 27.61 |
| Ethyl Acetate | 100.26 | 17.27 |
| n-Hexane | 0.22 | 63.06 |
Antioxidant Activity
The antioxidant activity of this compound has been extensively studied, particularly through assays measuring the ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The results indicate that extracts containing this compound exhibit significant antioxidant properties.
In a comparative study, the ethyl acetate extract showed superior antioxidant activity with an IC50 value of 17.27 µg/mL, indicating a strong capacity to neutralize free radicals. In contrast, ascorbic acid (a known antioxidant) demonstrated an IC50 of 5.12 µg/mL, highlighting the potential but relative effectiveness of this compound compared to traditional antioxidants .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. Research has shown that extracts from dragon's blood can inhibit inflammatory pathways, such as those activated by lipopolysaccharides (LPS) in human neutrophils. The gel formulation containing Sanguis Draconis was noted for its ability to inhibit NF-κB activity and activate Nrf2 in various cell lines, suggesting a mechanism through which this compound may exert its anti-inflammatory effects .
Table 2: Summary of Anti-inflammatory Activities
| Activity Type | Model Used | Results |
|---|---|---|
| Inhibition of LPS-induced inflammation | Human Neutrophils | Significant reduction in ROS production |
| Acute inflammation model | Xylene-induced ear swelling | Decreased swelling compared to control |
| Chronic inflammation model | Cotton ball granuloma | Reduced granuloma formation |
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. Studies have shown that extracts from dragon's blood possess bacteriostatic effects against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that methanol extracts are particularly effective against these bacteria .
Table 3: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) Methanol Extract |
|---|---|
| Staphylococcus aureus | <50 |
| Escherichia coli | <100 |
Case Studies and Research Findings
Several studies have highlighted the diverse biological activities associated with this compound:
- Case Study 1 : A study demonstrated that Sanguis Draconis extracts could significantly inhibit xylene-induced ear swelling in mice, showcasing its potential as an anti-inflammatory agent.
- Case Study 2 : Research on human umbilical vein endothelial cells indicated that dragon's blood extracts could ameliorate high glucose-induced oxidative stress, suggesting therapeutic implications for diabetes-related complications .
Q & A
What are the standard analytical methods for structural characterization of Dracoflavan C1?
Level : Basic
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton and carbon environments, respectively. Cross-reference spectral data with known flavonoid frameworks (e.g., Dracoflavan A/B1 ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (CHO, MW 522.2) and fragmentation patterns .
- Chromatography : HPLC with UV-Vis detection (e.g., λ~280 nm for flavonoid absorption) to assess purity (>95% recommended for pharmacological studies) .
- InChI/SMILES : Validate structural uniqueness using standardized identifiers (e.g., InChIKey: Available in PubChem/PMhub entries) .
How can researchers optimize solubility of this compound in vitro?
Level : Basic
Methodological Answer :
- Solvent Selection : Test polar aprotic solvents (DMSO, acetone) or chlorinated solvents (dichloromethane) based on logP predictions .
- Physical Methods :
- Concentration Gradients : Prepare serial dilutions (e.g., 1–100 µM) to identify non-precipitating ranges. Document solubility thresholds in supplementary data .
How should researchers address contradictory data in this compound’s pharmacological studies?
Level : Advanced
Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to collate and evaluate existing literature, noting variability in assay conditions (e.g., cell lines, exposure times) .
- Meta-Analysis : Statistically reconcile discrepancies using tools like RevMan (Cochrane Collaboration) to assess heterogeneity (I statistic) .
- Bias Mitigation :
- Blinded Experiments : Minimize observer bias in IC determinations.
- Positive/Negative Controls : Include reference compounds (e.g., quercetin for antioxidant assays) .
What experimental strategies are recommended for elucidating this compound’s metabolic pathways?
Level : Advanced
Methodological Answer :
- Isotopic Labeling : Use -labeled this compound in hepatocyte incubations to trace metabolic intermediates via LC-MS/MS .
- Genomic Approaches : CRISPR-Cas9 knockout models to identify cytochrome P450 isoforms responsible for oxidation .
- Data Integration : Map metabolites to pathways (e.g., KEGG, MetaCyc) and cross-validate with untargeted metabolomics datasets .
How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
Level : Advanced
Methodological Answer :
- Comparative Analysis : Synthesize analogs with modifications to hydroxyl groups (C3', C4') or glycosylation patterns. Compare bioactivity (e.g., IC in anti-inflammatory assays) against parent compound .
- Computational Modeling :
- Data Presentation : Limit tables/figures to 3 key analogs (per journal guidelines) and provide full datasets in supplementary materials .
What protocols ensure reproducibility in this compound synthesis?
Level : Methodological
Answer :
- Stepwise Documentation :
- Purification : Detail column chromatography conditions (stationary phase, eluent ratios).
- Characterization : Report melting points, optical rotation, and spectroscopic thresholds (e.g., NMR δ-values ±0.05 ppm) .
- Batch Validation : Include ≥3 independent synthesis replicates with purity certificates (HPLC) .
- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and safety protocols .
How can synergistic effects of this compound with other flavonoids be rigorously tested?
Level : Advanced
Methodological Answer :
- Combinatorial Assays : Use checkerboard microdilution to calculate fractional inhibitory concentration (FIC) indices against pathogens .
- Mechanistic Interrogation :
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p<0.05) .
Tables for Reference
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 522.2 g/mol | |
| Solubility in DMSO | >10 mg/mL (37°C, sonicated) | |
| UV-Vis λ | 280 nm |
Table 2: Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy | Evidence |
|---|---|---|
| Low solubility | Pre-warm solvents, use co-solvents | |
| Spectral contamination | Triple-wash crystallization | |
| Data inconsistency | Pre-register experimental protocols |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
